3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide
Overview
Description
3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide is a useful research compound. Its molecular formula is C8H7BrN4O and its molecular weight is 255.07 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide is a nitrogen-containing heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-mycobacterial, and anti-cancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C8H7BrN4O
- Molecular Weight : 239.07 g/mol
- IUPAC Name : 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide
The biological activity of 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide is primarily attributed to its ability to interact with specific biomolecules. It may act by inhibiting enzymes or modulating receptor activity, leading to various physiological responses. The exact mechanism remains an area of ongoing research.
Anti-inflammatory Activity
Research has indicated that derivatives of triazine compounds exhibit significant anti-inflammatory properties. For instance, studies on similar triazine derivatives have shown inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimycobacterial Activity
Triazine derivatives have been evaluated for their antimycobacterial effects. In vitro studies suggest that 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide may inhibit the growth of Mycobacterium tuberculosis and other mycobacteria strains through mechanisms that disrupt cellular processes .
Anticancer Potential
The anticancer properties of triazines are well-documented. Compounds structurally related to 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating significant growth inhibition in tumor cells .
Case Studies
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Study A | Triazine Derivative X | Anti-inflammatory | 10 µM |
Study B | Triazine Derivative Y | Antimycobacterial | 15 µM |
Study C | Triazine Derivative Z | Anticancer (MCF-7) | 20 µM |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide typically involves bromination and subsequent functionalization steps. The position of substituents on the triazine ring plays a critical role in determining biological activity. For instance, the presence of amino and bromo groups at specific positions enhances anti-inflammatory and anticancer activities .
Properties
IUPAC Name |
7-bromo-6-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-4-2-6-7(3-5(4)9)13(14)12-8(10)11-6/h2-3H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUYOEJOYPTPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)[N+](=NC(=N2)N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743268 | |
Record name | 7-Bromo-6-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929194-27-4 | |
Record name | 7-Bromo-6-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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